2'-(Trifluoromethyl)-biphenyl-4-methanamine
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Overview
Description
2’-(Trifluoromethyl)-biphenyl-4-methanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Trifluoromethyl)-biphenyl-4-methanamine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2’-(Trifluoromethyl)-biphenyl-4-methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2’-(Trifluoromethyl)-biphenyl-4-methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2’-(Trifluoromethyl)-biphenyl-4-methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s electronic properties, enhancing its ability to interact with biological molecules. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Trifluoromethylbenzene: Shares the trifluoromethyl group but lacks the biphenyl structure.
Trifluoromethylphenol: Contains a hydroxyl group instead of the methanamine group.
Trifluoromethylpyridine: Features a pyridine ring instead of the biphenyl structure.
Uniqueness: 2’-(Trifluoromethyl)-biphenyl-4-methanamine is unique due to its combination of the trifluoromethyl group and biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
Molecular Formula |
C14H12F3N |
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Molecular Weight |
251.25 g/mol |
IUPAC Name |
[4-[2-(trifluoromethyl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-8H,9,18H2 |
InChI Key |
MBOVGJIFTRTTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C(F)(F)F |
Origin of Product |
United States |
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